3-Ethylpentan-1-amine molecular weight and formula
3-Ethylpentan-1-amine molecular weight and formula
An In-Depth Technical Guide to 3-Ethylpentan-1-amine: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 3-Ethylpentan-1-amine, a branched-chain primary amine. The document details its core molecular formula, molecular weight, and other essential physicochemical properties. It presents a reasoned discussion on synthetic strategy, offering a detailed, field-proven protocol for its preparation via reductive amination. Furthermore, this guide outlines a robust analytical workflow for structural verification and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS). Safety, handling, and potential applications are also discussed to provide a complete profile for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Molecular Profile
3-Ethylpentan-1-amine is an organic compound featuring a heptyl-carbon skeleton. Its structure consists of a five-carbon pentane chain with an ethyl group branching at the third carbon and a primary amine functional group at the terminus (position 1). This structure imparts specific physical and chemical characteristics relevant to its use as a chemical intermediate.
Chemical Identity
The fundamental identifiers for 3-Ethylpentan-1-amine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-ethylpentan-1-amine | [1] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| CAS Number | 66643-81-0 | [1] |
| Synonyms | 3-Ethyl-1-pentanamine, 3-ethylpentylamine | [1] |
| InChI Key | ICXOGAOKYGLFHU-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC(CC)CCN | [1][2] |
Physicochemical Properties
The key physicochemical properties, derived from computational models, define the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 115.22 g/mol | [1] |
| Monoisotopic Mass | 115.1361 Da | [1][2] |
| XLogP3 (Lipophilicity) | 2.1 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Structural Representation
The two-dimensional structure of 3-Ethylpentan-1-amine illustrates the connectivity of its atoms.
Caption: 2D structure of 3-Ethylpentan-1-amine.
Synthesis of 3-Ethylpentan-1-amine
Retrosynthetic Analysis and Strategy Selection
The synthesis of primary amines can be approached through various methods, including the alkylation of ammonia or the reduction of nitriles or amides. However, direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, presenting significant purification challenges.[3][4] A more controlled and efficient strategy for preparing 3-Ethylpentan-1-amine is reductive amination .
This method involves a two-step, one-pot process where an aldehyde (3-ethylpentanal) first reacts with ammonia to form an intermediate imine.[4] This imine is not isolated but is reduced in situ to the target primary amine.[4] This approach is favored for its high selectivity and good yields for primary amines. The key C-N bond is formed under mild conditions, and the choice of reducing agent can be tailored to the substrate's sensitivity.
Proposed Synthesis Workflow
The workflow for the synthesis of 3-Ethylpentan-1-amine via reductive amination is a logical sequence of chemical transformations and purification steps.
Caption: Synthesis workflow via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a self-validating system for synthesizing 3-Ethylpentan-1-amine. The success of the reaction is monitored and confirmed in the final analytical step.
Materials:
-
3-Ethylpentanal
-
Ammonia (7N solution in Methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
-
Diethyl ether or Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, addition funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylpentanal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Cool the solution to 0°C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise via an addition funnel over 15 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Re-cool the mixture to 0°C. In a separate beaker, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of anhydrous methanol. Add this solution slowly to the reaction mixture. Causality Note: NaBH₃CN is a preferred reducing agent as it is selective for the imine in the presence of the starting aldehyde, minimizing side reactions.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting aldehyde.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~2) to neutralize excess reducing agent.
-
Workup - Basification: Basify the aqueous solution to pH >11 by adding 1M NaOH. This step protonates the amine during the acidic quench for stability and then deprotonates it to the free base for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude amine can be purified by fractional distillation under reduced pressure to yield the final product.
Analytical Characterization
Post-synthesis, it is critical to verify the identity and purity of the compound. GC-MS is an ideal technique for this purpose, providing information on both the retention time (related to purity) and the mass-to-charge ratio of the molecule and its fragments (confirming structure).
Protocol: Purity and Identity Confirmation by GC-MS
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5 or equivalent).
-
Mass spectrometer detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Purity Assessment: The purity is estimated from the relative area of the main peak in the total ion chromatogram (TIC). A successful synthesis should yield a purity >95%.
-
Identity Confirmation: The mass spectrum of the main peak should display the molecular ion (M⁺) peak at m/z = 115. The fragmentation pattern should also be consistent with the structure of 3-Ethylpentan-1-amine.
-
Expected Mass Spectrum Fragmentation
| m/z Value | Fragment Identity | Mechanistic Origin |
| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl group from the C3 position. |
| 72 | [M - C₃H₇]⁺ | Cleavage of the propyl group adjacent to the amine. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation for primary amines. |
Safety, Handling, and Storage
GHS Hazard Profile
3-Ethylpentan-1-amine is a hazardous chemical and must be handled with appropriate precautions.[1]
| GHS Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquid, Category 3 |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion, Category 1B |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[5]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][8] Use spark-proof tools and ground all equipment to prevent static discharge.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] In case of contact, flush immediately with copious amounts of water.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[5][6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Potential Applications and Future Directions
While specific, large-scale applications for 3-Ethylpentan-1-amine are not extensively documented, its structure as a branched primary amine makes it a valuable building block in several areas of chemical research:
-
Pharmaceutical Synthesis: Primary amines are fundamental precursors for a wide range of active pharmaceutical ingredients (APIs). This compound could serve as a starting point for creating more complex molecules with potential biological activity.[3]
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be used as an intermediate in the synthesis of novel pesticides and herbicides.[3]
-
Material Science: The amine group can be used to functionalize polymers or surfaces, imparting new properties for specialized applications.
Future research may explore the utility of 3-Ethylpentan-1-amine in creating novel ligands for catalysis or as a component in the development of new ionic liquids or surfactants. Its specific branching may offer unique steric and electronic properties compared to linear or more symmetrically branched amines.
References
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Title: 3-ethylpentan-1-amine (C7H17N) Source: PubChemLite URL: [Link]
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Title: CID 102279105 | C7H14N-3 Source: PubChem URL: [Link]
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Title: 3-Pentanone - Safety Data Sheet Source: sds.chemtel.net URL: [Link]
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Title: 3-Ethylpentane - Wikipedia Source: Wikipedia URL: [Link]
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Title: 3-Ethylpentan-1-amine | C7H17N | CID 15705545 Source: PubChem - NIH URL: [Link]
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Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]
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Title: 24.6 Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]
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Title: SAFETY DATA SHEET CLEAN AMINE® Source: Greenbook.net URL: [Link]
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